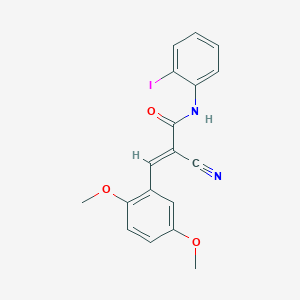
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, commonly known as IDPP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of enamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of IDPP is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cellular processes. IDPP has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
IDPP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. IDPP has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, IDPP has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using IDPP in lab experiments is its ability to selectively target certain biological pathways and processes. This allows researchers to study the specific effects of inhibiting these pathways. Additionally, IDPP has been found to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using IDPP is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of IDPP. One area of research is the development of IDPP derivatives with improved solubility and bioavailability. Another area of research is the study of IDPP in combination with other compounds for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of IDPP and its potential use in the treatment of cancer, inflammatory diseases, and viral infections.
Conclusion:
In conclusion, IDPP is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. Its ability to selectively target certain biological pathways and processes makes it a valuable tool in the study of various diseases. While there are limitations to its use in lab experiments, the potential benefits of using IDPP outweigh the challenges. Further research is needed to fully understand the mechanism of action of IDPP and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of IDPP involves a multistep process that begins with the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 2,5-dimethoxyphenylacetonitrile. This intermediate is then reacted with iodobenzene in the presence of potassium carbonate to form 2,5-dimethoxyphenylacrylonitrile. Finally, the reaction of 2,5-dimethoxyphenylacrylonitrile with propionyl chloride in the presence of triethylamine yields IDPP.
Scientific Research Applications
IDPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential use in the treatment of various diseases, including cancer and viral infections. IDPP has also been used as a tool in scientific research to study the role of certain biological pathways and processes.
properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-14-7-8-17(24-2)12(10-14)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSDDMALRKEHL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

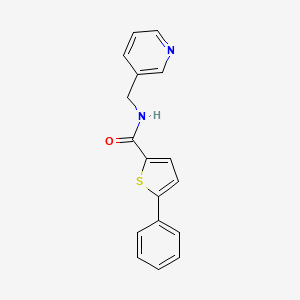
![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)

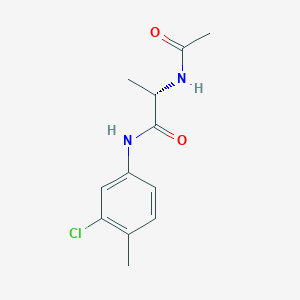
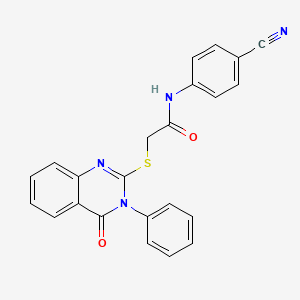


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
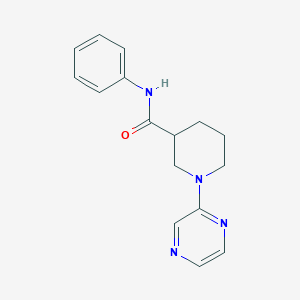

![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)
![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
